hyacinthacine C5
Description
Properties
Molecular Formula |
C9H17NO5 |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
(1R,2R,3R,5S,6S,7S,8R)-3-(hydroxymethyl)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6,7-tetrol |
InChI |
InChI=1S/C9H17NO5/c1-3-6(12)8(14)5-9(15)7(13)4(2-11)10(3)5/h3-9,11-15H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9+/m0/s1 |
InChI Key |
TXKSAMJHOAHOGY-FDQLZJOISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]2N1[C@@H]([C@H]([C@@H]2O)O)CO)O)O |
Canonical SMILES |
CC1C(C(C2N1C(C(C2O)O)CO)O)O |
Synonyms |
hyacinthacine C5 |
Origin of Product |
United States |
Scientific Research Applications
Glycosidase Inhibition and Diabetes Treatment
Hyacinthacine C5 exhibits notable glycosidase inhibitory activity, particularly against α-glucosidases, which are critical in carbohydrate metabolism. The compound has been shown to have an IC50 value ranging from weak (130 µM) to moderate (9.9 µM) against rat intestinal maltase, isomaltase, and sucrase . This suggests its potential as a lead compound for the development of antidiabetic drugs targeting type II diabetes. The mechanism by which this compound inhibits glycosidases could provide insights into structure-activity relationships that are essential for optimizing therapeutic efficacy .
Antiviral Properties
Research indicates that hyacinthacine C-type alkaloids, including C5, possess antiviral properties. The polyhydroxylated structure of these compounds enhances their interaction with viral glycoproteins, potentially inhibiting viral entry into host cells . The specific mechanisms remain under investigation, but the initial findings suggest that this compound could be explored further as a candidate for antiviral therapies.
Cancer Therapeutics
The glycosidase inhibitory activity of this compound may also extend to cancer treatment. Glycosidase inhibitors have been implicated in inhibiting tumor metastasis and modulating immune responses against cancer cells . Ongoing studies aim to elucidate the specific pathways through which this compound may exert anticancer effects.
Synthesis and Structural Analysis
The total synthesis of this compound has been achieved, allowing researchers to confirm its structure and explore analogs . The synthetic routes employed include selective chemical manipulations that maintain the integrity of the A-ring while modifying the B-ring structure. This synthetic accessibility is crucial for further pharmacological studies and for developing derivatives with enhanced biological activities.
Table 1: Glycosidase Inhibition Profiles of this compound and Related Compounds
| Enzyme | This compound | Other Hyacinthacines |
|---|---|---|
| α-Glucosidase (Rat Intestinal Maltase) | 9.9 µM | Varies |
| β-Glucosidase (Almond) | 49 µM | Varies |
| β-Galactosidase (Bovine Liver) | 900 µM | Varies |
| α-Galactosidase (Coffee Beans) | NI | Varies |
NI : Not Inhibited
The above table summarizes the glycosidase inhibition profiles of this compound compared to other related compounds, demonstrating its varied potency across different enzymes.
Preparation Methods
Initial Synthesis and Structural Revision
The first total synthesis of natural (+)-hyacinthacine C5 was achieved by, starting from two epimeric anti-1,2-amino alcohols. The A-ring configuration remained constant, while the B-ring underwent selective modifications via syn-dihydroxylation and S<sub>N</sub>2 ring-opening of a cyclic sulfate. Notably, this work corrected the initially proposed structure of this compound, revealing a misassignment in the relative configurations of the hydroxyl and hydroxymethyl groups. The final step involved O-benzyl deprotection to yield the natural product, with the synthetic material’s NMR data diverging from earlier reports, necessitating structural reassignment.
Optimization of Reaction Yield and Stereocontrol
A modified Petasis protocol improved the synthesis of 1,2-anti amino alcohols, key precursors for this compound derivatives. By employing Sharpless asymmetric dihydroxylation (ADH) on a terminal alkene followed by regioselective oxidation and Petasis coupling, the overall yield increased from 24% to 72% over three steps. This optimization addressed steric hindrance issues in earlier routes, particularly during N-Boc protection, by altering the sequence of ring-forming reactions.
Cycloaddition and Aminocyclization Strategies for Pyrrolizidine Assembly
Alternative routes utilizing cycloaddition chemistry have provided complementary pathways to this compound and its epimers. These methods highlight the versatility of nitrone-based approaches for stereochemical control.
Nitrone 1,3-Dipolar Cycloaddition
A synthesis starting from L-mannose-derived nitrone 7 achieved high syn-stereoselectivity, establishing four contiguous stereocenters in a single step. The isoxazolidine product underwent Wittig olefination to introduce an alkene moiety, enabling subsequent iodine-mediated aminocyclization. This reaction generated two C-5 epimeric pyrrolizidines, including (+)-hyacinthacine C3 and (+)-5-epi-hyacinthacine C3. While this route targeted C3 analogues, its methodology is adaptable to C5 synthesis by modifying the nitrone precursor’s substitution pattern.
Iodoamination and Reductive Dehalogenation
Intramolecular iodoamination of pyrrolidine intermediates facilitated pyrrolizidine ring closure, with InCl<sub>3</sub>-mediated dehalogenation yielding the final alkaloid. This step exhibited moderate diastereoselectivity, producing a 1:1.3 ratio of C-5 epimers, underscoring the challenge of controlling stereochemistry at this position.
Structural Confirmation Through Synthetic Correlation
Total synthesis has been instrumental in resolving ambiguities in this compound’s structure, particularly through comparative NMR and optical rotation analyses.
Discrepancies in Early Structural Assignments
Initial structural proposals for this compound were based on NMR and MS data of natural isolates, which misassigned the configuration at C-6 and C-7. Synthetic studies revealed that the natural product’s <sup>13</sup>C NMR signals at δ 74.2 (C-6) and δ 72.9 (C-7) aligned with the synthetic 6-epi and 7-epi derivatives rather than the originally proposed structure. Optical rotation comparisons further confirmed the revisions, with synthetic (+)-hyacinthacine C5 exhibiting [α]<sub>D</sub><sup>25</sup> +18.5° (c 0.14, H<sub>2</sub>O), contrasting earlier reports.
Validation via X-ray Crystallography
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for this compound preparation methods:
Biological Evaluation and Implications for Drug Development
While focusing on synthesis, preliminary glycosidase inhibition data contextualize this compound’s therapeutic potential. Synthetic (−)-6-epi-hyacinthacine C5 exhibited moderate activity against rat intestinal maltase (IC<sub>50</sub> = 9.9 μM), outperforming the natural product . This highlights the value of synthetic analogues in optimizing bioactivity.
Q & A
Q. What are the key synthetic methodologies for hyacinthacine C5, and how do they address structural ambiguities in early studies?
The total synthesis of this compound involves stereoselective methods such as the Petasis borono-Mannich reaction and syn-dihydroxylation to establish its polyhydroxylated pyrrolizidine framework. These steps correct structural misassignments in early isolation studies, where NMR discrepancies arose due to stereochemical complexity. For example, Carroll et al. (2018) resolved ambiguities by synthesizing seven epimers and comparing their spectroscopic data with natural isolates, confirming the correct configuration of (+)-hyacinthacine C5 .
Q. How can researchers design experiments to validate the stereochemistry of this compound derivatives?
Validation requires a combination of NMR spectroscopy, X-ray crystallography, and comparative analysis with synthetic epimers. For instance, Swern oxidation followed by L-selectride reduction was used to generate key intermediates, enabling stereochemical assignments via NOESY correlations and coupling constants . Synthetic analogs should be compared to natural isolates using HPLC retention times and optical rotation data to confirm identity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
High-resolution mass spectrometry (HRMS) and chiral HPLC are essential for confirming molecular formulas and enantiomeric purity. Quantitative NMR (qNMR) and polarimetry further validate stereochemical homogeneity. Pyne et al. (2018) emphasized the need for rigorous chromatographic separation (e.g., silica gel chromatography) to isolate epimers before characterization .
Advanced Research Questions
Q. How do synthetic routes to this compound address contradictions in NMR data between proposed and corrected structures?
Initial structural misassignments (e.g., in hyacinthacine C1 and C4) arose from overlapping NMR signals in natural isolates. Total synthesis resolves these by generating pure epimers, enabling unambiguous spectral comparisons. For example, Carroll et al. (2018) identified discrepancies in chemical shifts between synthetic and natural samples, leading to revised configurations .
Q. What strategies optimize the Petasis borono-Mannich reaction for stereocontrol in this compound synthesis?
Stereochemical outcomes depend on boronic acid substituents and amine chirality. Using (R)- or (R,S)-α-methylallylamine in the Petasis reaction directs the configuration of the B-ring. Computational modeling (e.g., DFT) can predict transition-state geometries, while X-ray crystallography of intermediates validates stereochemical pathways .
Q. How can structure-activity relationship (SAR) studies of this compound epimers inform glycosidase inhibition mechanisms?
SAR requires enzymatic assays (e.g., α-glucosidase inhibition) paired with molecular docking. For example, 5-epi-hyacinthacine C1 showed stronger inhibition than its natural counterpart, suggesting hydroxyl group orientation impacts active-site binding. Kinetic studies (e.g., measurements) and mutagenesis of target enzymes further elucidate inhibitory modes .
Q. What experimental and computational methods reconcile conflicting data on this compound’s biological activity across studies?
Discrepancies may arise from impurity profiles or assay conditions. Researchers should:
- Standardize bioassay protocols (e.g., enzyme source, pH).
- Use LC-MS to verify compound integrity post-assay.
- Apply molecular dynamics simulations to model enzyme-inhibitor interactions under varying conditions .
Methodological Considerations
Q. How should researchers design reproducible synthetic protocols for this compound?
- Document reaction parameters (temperature, solvent, catalyst loading) meticulously.
- Provide full spectroscopic datasets (NMR, IR, HRMS) in supplementary materials.
- Use chiral auxiliaries or enzymes (e.g., lipases) to enhance stereoselectivity, as demonstrated in Pyne’s synthesis of 1-epi-hyacinthacine C4 .
Q. What steps ensure data reliability when analyzing this compound’s glycosidase inhibition?
Q. How can researchers address gaps in the mechanistic understanding of this compound’s biosynthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
